1,2,3,4-Tetrahydrochinolin-8-amin

Übersicht

Beschreibung

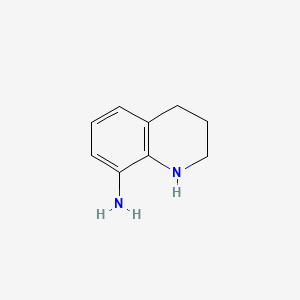

1,2,3,4-Tetrahydroquinolin-8-amine: is a heterocyclic amine with the molecular formula C9H12N2 . It is a derivative of quinoline, a compound known for its wide range of biological activities. The structure of 1,2,3,4-Tetrahydroquinolin-8-amine consists of a quinoline ring system that is partially hydrogenated, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroquinolin-8-amine has a wide range of applications in scientific research, including:

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydroquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between 1,2,3,4-Tetrahydroquinolin-8-amine and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters. This interaction is crucial in understanding the compound’s potential therapeutic effects on neurological disorders.

Cellular Effects

1,2,3,4-Tetrahydroquinolin-8-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the differentiation of CD4+ T cells into Th17 cells . This modulation can impact the production of pro-inflammatory cytokines, such as interleukin 17 and interleukin 22, thereby influencing immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of 1,2,3,4-Tetrahydroquinolin-8-amine involves its binding interactions with various biomolecules. The compound can act as an inverse agonist for RORγ, inhibiting its transcriptional activity . This inhibition is achieved through the binding of 1,2,3,4-Tetrahydroquinolin-8-amine to the ligand-binding domain of RORγ, leading to conformational changes that reduce the receptor’s activity. Additionally, the compound’s interaction with monoamine oxidase involves the inhibition of the enzyme’s catalytic activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinolin-8-amine can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydroquinolin-8-amine can maintain its stability under specific storage conditions, such as protection from light and storage at low temperatures . Over time, the compound’s impact on cellular processes, such as gene expression and enzyme activity, can vary depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance locomotor activity and improve behavioral outcomes in models of depression . At higher doses, it can exhibit toxic effects, such as reduced locomotor activity and potential neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 1,2,3,4-Tetrahydroquinolin-8-amine.

Metabolic Pathways

1,2,3,4-Tetrahydroquinolin-8-amine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . The compound’s inhibition of monoamine oxidase can lead to altered metabolic flux and changes in metabolite levels, impacting neurotransmitter availability and signaling.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydroquinolin-8-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

1,2,3,4-Tetrahydroquinolin-8-amine’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Understanding the subcellular localization of 1,2,3,4-Tetrahydroquinolin-8-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-amine can be synthesized through various methods, including:

Reduction of Quinoline Derivatives: One common method involves the reduction of quinoline derivatives using hydrogenation techniques.

Cyclization Reactions: Another approach involves cyclization reactions where precursors such as 2-aminobenzylamine undergo cyclization in the presence of catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrahydroquinolin-8-amine typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be further reduced to form fully hydrogenated derivatives such as decahydroquinoline.

Substitution: It can participate in substitution reactions, where functional groups are introduced into the quinoline ring system.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) as a catalyst.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline.

Substitution: Functionalized quinoline derivatives.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a role in the regulation of gene expression . This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different biological activities.

Quinoline: The parent compound from which 1,2,3,4-Tetrahydroquinolin-8-amine is derived.

Decahydroquinoline: A fully hydrogenated derivative of quinoline.

Uniqueness

1,2,3,4-Tetrahydroquinolin-8-amine is unique due to its partially hydrogenated structure, which imparts distinct chemical and biological properties. Unlike its fully hydrogenated or non-hydrogenated counterparts, this compound exhibits a balance of stability and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

1,2,3,4-Tetrahydroquinolin-8-amine, a bicyclic compound belonging to the tetrahydroquinoline family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,2,3,4-Tetrahydroquinolin-8-amine has the molecular formula and a molecular weight of approximately 148.20 g/mol. The compound features a bicyclic structure that includes an amine functional group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 1,2,3,4-tetrahydroquinolin-8-amine exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that certain derivatives of 1,2,3,4-tetrahydroquinolin-8-amine can induce cytotoxic effects in cancer cell lines. For example, one study reported that specific analogs significantly reduced cell viability in A2780 ovarian cancer cells by inducing apoptosis and disrupting the cell cycle .

Inhibition of Nitric Oxide Synthase (nNOS)

1,2,3,4-Tetrahydroquinolin-8-amine derivatives have been shown to inhibit nitric oxide synthase (nNOS), an enzyme involved in various physiological processes. A study highlighted that certain analogs exhibited selective inhibition of nNOS over other isoforms (eNOS and iNOS), suggesting their potential use in treating conditions related to excessive nitric oxide production such as neuropathic pain and migraines .

The mechanisms through which 1,2,3,4-tetrahydroquinolin-8-amine exerts its biological effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes such as nNOS, modulating their activity and affecting downstream signaling pathways .

- Receptor Interaction : It may bind to various cellular receptors influencing signal transduction pathways critical for cellular responses.

- Gene Expression Modulation : The compound can affect the transcriptional activity of genes involved in cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study conducted on modified tetrahydroquinoline derivatives demonstrated significant anticancer activity with IC50 values indicating potent effects against multiple cancer cell lines. The most active compound induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .

Case Study 2: Autoimmune Disease Treatment

Another notable research focused on a derivative of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline which showed promise as an orally bioavailable candidate for treating Th17-mediated autoimmune diseases. This compound exhibited superior bioavailability compared to existing treatments and effectively managed psoriasis symptoms in mouse models .

Comparative Analysis of Derivatives

The following table summarizes key findings related to various derivatives of 1,2,3,4-tetrahydroquinolin-8-amine:

| Compound Name | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Anticancer | Varies by cell line | Effective in reducing tumor growth |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | nNOS Inhibition | 93 nM | Selective for nNOS over eNOS |

| 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine | Antimicrobial | Moderate | Enhanced bioactivity due to fluorine substitution |

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSBXJJIIFDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068900 | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-92-9 | |

| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.